Nickel diethyldithiocarbamate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

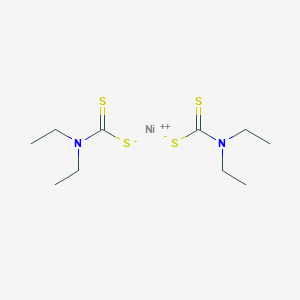

Structure

3D Structure of Parent

特性

CAS番号 |

14267-17-5 |

|---|---|

分子式 |

C10H20N2NiS4 |

分子量 |

355.2 g/mol |

IUPAC名 |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChIキー |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

正規SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

他のCAS番号 |

14267-17-5 52610-81-8 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel(II) Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of nickel(II) diethyldithiocarbamate, a coordination complex with significant applications in various scientific fields, including its use as a single-source precursor for nickel sulfide nanoparticles and its potential in medicinal chemistry. This document details the experimental protocols for its preparation and summarizes the key analytical data for its thorough characterization.

Synthesis of Nickel(II) Diethyldithiocarbamate

The synthesis of nickel(II) diethyldithiocarbamate, with the chemical formula Ni(S₂CNEt₂)₂, is typically achieved through a precipitation reaction involving an aqueous solution of a nickel(II) salt and sodium diethyldithiocarbamate.[1] The resulting complex is a light green solid that is insoluble in water.[1][2]

The following protocol outlines a common method for the synthesis of nickel(II) diethyldithiocarbamate:

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Distilled or deionized water

-

Ethanol (optional, for washing)

-

Diethyl ether (optional, for washing)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of nickel(II) chloride hexahydrate. For example, dissolve a specific molar amount of NiCl₂·6H₂O in a volume of distilled water.

-

Prepare an aqueous solution of sodium diethyldithiocarbamate. A 2:1 molar ratio of the diethyldithiocarbamate ligand to the nickel(II) salt is typically used to ensure complete complexation.[3]

-

-

Reaction:

-

Isolation and Purification:

-

Collect the green precipitate by filtration using a sintered-glass filter or a similar apparatus.[4]

-

Wash the collected solid with distilled water to remove any unreacted salts.

-

Further washing with ethanol and/or diethyl ether can be performed to remove organic impurities.[5]

-

Dry the final product in a desiccator or under vacuum.

-

The reaction can be represented by the following chemical equation:

Ni²⁺(aq) + 2 [S₂CN(C₂H₅)₂]⁻(aq) → Ni[S₂CN(C₂H₅)₂]₂(s)

Caption: Synthesis workflow for Nickel(II) Diethyldithiocarbamate.

Characterization of Nickel(II) Diethyldithiocarbamate

A comprehensive characterization of the synthesized nickel(II) diethyldithiocarbamate complex is crucial to confirm its identity, purity, and structural properties. The following techniques are commonly employed.

The electronic spectrum of nickel(II) diethyldithiocarbamate is typically recorded in a suitable solvent like DMSO or chloroform. The absorption bands observed are attributed to d-d transitions and charge transfer phenomena.

| Wavelength (λmax) | Solvent | Assignment | Reference |

| 290 nm | DMSO | π → π* transitions associated with N-C=S and S-C=S groups | [6] |

| 321 nm | DMSO | π → π* transitions associated with N-C=S and S-C=S groups | [6] |

| ~325 nm | Not Specified | Charge Transfer | [7] |

| ~390 nm | Not Specified | d-d transition | [7] |

FT-IR spectroscopy provides valuable information about the coordination of the diethyldithiocarbamate ligand to the nickel ion. The positions of the C-N (thioureide) and C-S stretching vibrations are particularly informative. The presence of a single sharp band for the C-S stretching vibration is indicative of a bidentate coordination of the ligand.[8]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1485 cm⁻¹ | ν(C-N) (thioureide band) | [9] |

| 1478-1527 cm⁻¹ | ν(C-N) (thioureide band) | [8] |

| 1010-1029 cm⁻¹ | ν(C-S) | [8] |

| ~380 cm⁻¹ | ν(Ni-S) | [10] |

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the diethyl groups in the complex. The complex is diamagnetic, which allows for sharp NMR signals.[1][2]

¹H NMR (in CDCl₃):

-

Signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl groups are observed. The protons adjacent to the nitrogen atom are typically deshielded and appear at a lower field.[9]

¹³C NMR (in CDCl₃):

-

A characteristic signal for the -NCS₂- carbon is observed around 206 ppm.[9]

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of nickel(II) diethyldithiocarbamate. These studies have confirmed that the nickel(II) ion is in a square planar coordination environment.[1][11][12] The nickel atom is bonded to the four sulfur atoms of the two bidentate diethyldithiocarbamate ligands.[11]

| Parameter | Value | Reference |

| Crystal System | Tetragonal (β form) | [11] |

| Space Group | P4₂/n (β form) | [11] |

| Ni-S Bond Length | 2.204(1) Å and 2.192(1) Å | [11] |

| C-S Bond Length | 1.711(3) Å and 1.725(3) Å | [11] |

| Coordination Geometry | Square Planar | [1][11] |

Thermogravimetric analysis is used to study the thermal stability of the complex and its decomposition pathway. The decomposition of nickel(II) diethyldithiocarbamate under an inert atmosphere can lead to the formation of nickel sulfide (NiS).[4] This property makes it a useful single-source precursor for the synthesis of nickel sulfide nanomaterials.[4]

Logical Relationship Diagram

Caption: Relationship between synthesis, characterization, and application.

Conclusion

The synthesis of nickel(II) diethyldithiocarbamate is a straightforward and reproducible process. Its characterization through a combination of spectroscopic, structural, and thermal analysis techniques provides a comprehensive understanding of its chemical and physical properties. The square planar geometry and the nature of the ligand coordination are key features of this complex. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound and exploring its potential applications.

References

- 1. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 3. Nickel diethyldithiocarbamate | 14267-17-5 | Benchchem [benchchem.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. malayajournal.org [malayajournal.org]

- 9. jetir.org [jetir.org]

- 10. ajrconline.org [ajrconline.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

nickel diethyldithiocarbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of Nickel(II) Bis(diethyldithiocarbamate)

Abstract

This technical guide provides a comprehensive overview of the synthesis of nickel(II) bis(diethyldithiocarbamate), a coordination complex with the formula Ni(S₂CNEt₂)₂. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the chemical principles, experimental protocols, and characterization data for this compound. The synthesis is primarily achieved through a precipitation reaction between a nickel(II) salt and an alkali metal salt of diethyldithiocarbamic acid.

Introduction

Nickel(II) bis(diethyldithiocarbamate) is a well-studied coordination complex belonging to the larger family of metal dithiocarbamates. These compounds are of significant interest due to their diverse applications in fields such as agriculture as fungicides, in the rubber industry as vulcanization accelerators, and in medicine for their potential therapeutic properties.[1][2] The nickel(II) complex exhibits a distinct square-planar geometry, a common feature for d⁸ metal complexes, which contributes to its unique chemical and physical properties, including its diamagnetism.[3][4][5] A notable characteristic of this complex is its ability to undergo a two-electron oxidation from Ni(II) to Ni(IV), a relatively uncommon redox behavior for first-row transition metals.[3] Furthermore, nickel diethyldithiocarbamate serves as a single-source precursor for the synthesis of nickel sulfide (NiS) nanomaterials through thermal decomposition.[3][6]

This guide will focus on the most common and straightforward synthetic route, which involves the reaction of a nickel(II) salt with sodium diethyldithiocarbamate in an aqueous or aqueous-ethanolic medium.[3]

Synthesis Protocol

The synthesis of nickel(II) bis(diethyldithiocarbamate) is typically a two-step process, starting with the in-situ preparation of the sodium diethyldithiocarbamate ligand, followed by its reaction with a nickel(II) salt.

Materials and Equipment

Reagents:

-

Diethylamine (HN(C₂H₅)₂)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol (optional, for solvent medium)

-

Methanol

-

Diethyl ether

-

Distilled or deionized water

-

Chloroform (for purification)

-

Hexanes (for purification)

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders and pipettes

-

Sintered-glass filter or Büchner funnel with vacuum flask

-

Filter paper

-

Drying oven or desiccator

Experimental Workflow

Caption: Workflow for the synthesis of Nickel(II) Bis(diethyldithiocarbamate).

Step-by-Step Procedure

Part A: Preparation of Sodium Diethyldithiocarbamate Ligand

-

Prepare a solution of sodium hydroxide by slowly dissolving 6 g of NaOH in 10 mL of distilled water in a beaker cooled in an ice bath.[7]

-

With continuous cooling and rapid stirring, slowly add 0.10 mol of diethylamine to the cold NaOH solution.[7]

-

Following the addition of the amine, slowly add 6.0 mL (0.10 mol) of reagent-grade carbon disulfide (CS₂) dropwise.[7]

-

Continue stirring the mixture in the ice bath for 3-4 hours. The temperature should be maintained to avoid decomposition.[1] The product of this step is an aqueous solution of sodium diethyldithiocarbamate, which can be used directly in the next step.

Part B: Synthesis of Nickel(II) Bis(diethyldithiocarbamate)

-

In a separate beaker, prepare a solution of nickel(II) chloride hexahydrate by dissolving 0.05 mol of NiCl₂·6H₂O in a minimal amount of distilled water. A typical preparation might use 0.714 g (3 mmol) of NiCl₂·6H₂O.[7]

-

While stirring, add the aqueous solution of the nickel(II) salt to the freshly prepared sodium diethyldithiocarbamate solution from Part A. A 2:1 molar ratio of the dithiocarbamate ligand to the nickel(II) salt is typically employed to ensure complete complexation.[1][3]

-

Upon mixing the two solutions, a bright green microcrystalline precipitate of nickel(II) bis(diethyldithiocarbamate) will form immediately.[4][7]

-

Continue stirring the mixture for a short period to ensure the reaction goes to completion.

Isolation and Purification

-

Collect the green precipitate by vacuum filtration using a sintered-glass filter or a Büchner funnel.[7]

-

Wash the collected solid several times with distilled water and then with a small amount of cold ethanol or a diethyl ether-methanol (1:1) mixture to remove any unreacted starting materials and by-products.[1]

-

For further purification, the solid can be dissolved in a minimal amount of chloroform (CHCl₃), and any remaining aqueous layer can be discarded.[7]

-

Hexanes are then added to the chloroform solution, and the solvent is evaporated under reduced pressure to precipitate fine green crystals of the product.[7]

-

The purified crystals are then collected by filtration, washed with hexanes until the filtrate is colorless, and dried overnight, either in a desiccator over silica gel or in a vacuum oven at a low temperature.[1][7] A typical yield for this synthesis is approximately 70%.[7]

Characterization Data

The synthesized nickel(II) bis(diethyldithiocarbamate) can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value / Description |

| Chemical Formula | C₁₀H₂₀N₂NiS₄ |

| Molar Mass | 355.22 g·mol⁻¹ |

| Appearance | Light green solid |

| Density | 1.41 g/cm³ |

| Solubility in water | Insoluble |

| Geometry | Square planar or slightly distorted square planar |

| Magnetic Properties | Diamagnetic |

| Typical Yield | ~70% |

Table 1: Physical and Structural Properties of Nickel(II) Bis(diethyldithiocarbamate).[3][4][7]

| Analytical Technique | Expected Results |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands. A strong band around 1465-1481 cm⁻¹ is attributed to the C-N stretching vibration. Bands in the 978-994 cm⁻¹ region are assigned to the symmetric C-S stretching, and a band around 423-431 cm⁻¹ corresponds to the Ni-S bond.[1] |

| UV-Vis Spectroscopy | The electronic absorption spectrum in a suitable solvent (e.g., chloroform) will exhibit characteristic absorption bands. These bands are typically assigned to d-d transitions and charge transfer transitions within the complex.[1][6] |

| NMR Spectroscopy | ¹H and ¹³C NMR can be used to confirm the structure of the diethylamino groups on the ligand. |

| X-ray Crystallography | Single-crystal X-ray diffraction provides definitive structural information, confirming the square planar coordination of the nickel atom bonded to four sulfur atoms from the two bidentate diethyldithiocarbamate ligands.[3][4] |

Table 2: Spectroscopic and Analytical Characterization Data.

Reaction Pathway and Stoichiometry

The synthesis of nickel(II) bis(diethyldithiocarbamate) follows a clear reaction pathway, as illustrated below.

Caption: Stoichiometric reaction pathway for the synthesis.

The overall reaction is a double displacement or precipitation reaction where the nickel(II) ion replaces the sodium ions to form the insoluble coordination complex. The stoichiometry is crucial, with a 2:1 molar ratio of the diethyldithiocarbamate ligand to the nickel(II) salt being optimal for high yield and purity.[3]

Safety and Handling

-

Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.

-

Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Protective gloves and eyewear should be worn when handling it.

-

Diethylamine is a flammable and corrosive liquid. It should be handled with appropriate personal protective equipment in a fume hood.

-

Nickel(II) chloride is a suspected carcinogen and a skin sensitizer. Avoid inhalation of dust and direct contact with skin.

-

The final product, nickel(II) bis(diethyldithiocarbamate) , may cause skin sensitization and is suspected of causing cancer.[4] Appropriate handling procedures should be followed.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. baselius.ac.in [baselius.ac.in]

- 3. This compound | 14267-17-5 | Benchchem [benchchem.com]

- 4. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 5. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Preparation of Bis(diethyldithiocarbamato)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the bis(diethyldithiocarbamato)nickel(II) complex, often abbreviated as Ni(Et₂dtc)₂. This coordination complex and its analogues are subjects of significant interest in various fields, including materials science, agriculture, and medicine, due to their unique chemical properties and biological activities.[1][2][3] This document details the necessary experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Overview and Principle

The preparation of Ni(Et₂dtc)₂ is a straightforward and high-yielding process that involves two primary stages:

-

Synthesis of the Ligand: Formation of the sodium salt of the diethyldithiocarbamate ligand (NaS₂CNEt₂).

-

Complexation: Reaction of the dithiocarbamate ligand with a nickel(II) salt via a salt metathesis reaction to form the final complex.[4]

The dithiocarbamate anion ([S₂CNR₂]⁻) is a versatile bidentate ligand that chelates to the metal center through its two sulfur atoms, forming a stable, square planar complex with nickel(II).[3][5]

Experimental Protocols

Synthesis of the Ligand: Sodium Diethyldithiocarbamate (NaEt₂dtc)

The precursor ligand, sodium diethyldithiocarbamate, is synthesized from diethylamine, carbon disulfide, and sodium hydroxide.[4][6] The reaction is typically performed in a one-pot synthesis.[5]

Methodology:

-

Prepare a solution of sodium hydroxide (e.g., 0.5 moles in water) in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser.

-

Add diethylamine (0.5 moles) to the flask.

-

Cool the flask in an ice-salt bath to maintain a low temperature.

-

Add carbon disulfide (0.5 moles) dropwise from the dropping funnel while continuously stirring the mixture. The addition should be slow to control the exothermic reaction.

-

Continue stirring for approximately 2-4 hours after the addition is complete.[1][7]

-

The solid product, sodium diethyldithiocarbamate, will precipitate out of the solution.

-

Collect the solid by filtration, wash it several times with a non-polar solvent like petroleum ether to remove any unreacted starting materials, and then recrystallize from water to obtain the trihydrate salt (NaS₂CN(C₂H₅)₂·3H₂O).[6][7]

Synthesis of the Complex: Bis(diethyldithiocarbamato)nickel(II) (Ni(Et₂dtc)₂)

The Ni(Et₂dtc)₂ complex is formed by the reaction of a soluble nickel(II) salt with the synthesized sodium diethyldithiocarbamate ligand in an aqueous solution.[8]

Methodology:

-

Prepare an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O).

-

Prepare a separate aqueous solution of the previously synthesized sodium diethyldithiocarbamate.

-

Slowly add the nickel(II) salt solution to the sodium diethyldithiocarbamate solution with continuous stirring.

-

Upon mixing, a light green solid of Ni(Et₂dtc)₂ will immediately precipitate out of the solution.[8][9]

-

Continue stirring for a short period to ensure the reaction goes to completion.

-

Collect the greenish precipitate by suction filtration.

-

Wash the product several times with distilled water to remove any soluble impurities, such as sodium chloride.[10]

-

Dry the final product in a vacuum desiccator. For further purification, the complex can be extracted into an organic solvent like chloroform.[10]

Synthesis and Structure Visualization

The overall workflow for the synthesis is depicted below, followed by a diagram illustrating the final coordinated complex.

Caption: Workflow for the two-stage synthesis of Ni(Et₂dtc)₂.

Caption: Square planar coordination of Ni(II) with two bidentate Et₂dtc⁻ ligands.

Quantitative Data Summary

The following tables summarize key quantitative data for the Ni(Et₂dtc)₂ complex and its precursor ligand.

Table 1: Physical and Chemical Properties

| Property | Sodium Diethyldithiocarbamate (Trihydrate) | Bis(diethyldithiocarbamato)nickel(II) | Reference(s) |

| Chemical Formula | (CH₃CH₂)₂NCS₂Na·3H₂O | C₁₀H₂₀N₂NiS₄ | [6][8] |

| Molar Mass ( g/mol ) | 225.31 | 355.22 | [8] |

| Appearance | White to pale yellow crystalline solid | Light green solid | [6][8] |

| Melting Point (°C) | 95 - 98.5 | Decomposes at elevated temperatures | [11] |

| Solubility | Soluble in water, alcohol | Insoluble in water, soluble in organic solvents | [6][8] |

| Magnetic Property | - | Diamagnetic | [8][9] |

| Geometry | - | Square Planar | [3][8][9] |

| Reported Yield | - | Up to 96% | [10] |

Table 2: Crystallographic Data for Ni(Et₂dtc)₂

| Parameter | Value (Å) | Reference(s) |

| Ni-S Distance 1 | 2.204 (1) | [12] |

| Ni-S Distance 2 | 2.192 (1) | [12] |

| C-S Distance 1 | 1.711 (3) | [12] |

| C-S Distance 2 | 1.725 (3) | [12] |

Table 3: Spectroscopic Data

| Technique | Characteristic Peak/Range (cm⁻¹) | Assignment | Reference(s) |

| Infrared (IR) | 423 - 431 | M-S (Metal-Sulfur) stretch | [1] |

| Infrared (IR) | ~1591 | C=N stretch | [13] |

| Infrared (IR) | ~1097 | C=S stretch | [13] |

Note: Spectroscopic data can vary slightly based on the specific experimental conditions and instrumentation.

Characterization

To confirm the identity and purity of the synthesized Ni(Et₂dtc)₂ complex, a combination of analytical techniques is recommended:

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, particularly the C=N bond of the thioureide group and the Metal-Sulfur (M-S) bond. The presence of a single sharp band for the C=N stretch indicates the bidentate coordination of the dithiocarbamate ligand.[1]

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are characteristic of its d⁸ square planar geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can be used to confirm the structure of the organic ligand framework.

-

X-ray Crystallography: Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the square planar coordination geometry around the nickel center.[12]

-

Elemental Analysis: To verify the empirical formula and purity of the complex by determining the percentage composition of C, H, N, and S.

Conclusion

The synthesis of bis(diethyldithiocarbamato)nickel(II) is a robust and reproducible procedure suitable for most laboratory settings. The resulting green, crystalline solid is a diamagnetic, square planar complex with well-defined structural and spectroscopic properties. This guide provides the foundational protocols and data necessary for researchers to successfully prepare and characterize Ni(Et₂dtc)₂ for further investigation into its diverse applications.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

- 5. Sodium diethyldithiocarbamate trihydrate | 20624-25-3 | Benchchem [benchchem.com]

- 6. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 7. baselius.ac.in [baselius.ac.in]

- 8. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 9. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 10. bis(diethyldithiocarbamato)nickel(II)|lookchem [lookchem.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Investigations of Ni(II)Cysteine-Tyrosine Dithiocarbamate Complex: Synthesis, Characterization, Molecular Docking, Molecular Dynamic, and Anticancer Activity on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

nickel diethyldithiocarbamate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Nickel Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula Ni(S₂CNEt₂)₂, is an organometallic coordination complex.[1] This compound is composed of a central nickel(II) ion coordinated to two bidentate diethyldithiocarbamate ligands through their sulfur atoms.[2] It typically presents as a green crystalline powder.[3][4] The square-planar geometry of nickel bis(diethyldithiocarbamate) is a key structural feature.[1][5] This compound has garnered significant interest in various fields, including its use as a precursor for nickel sulfide materials, as a catalyst in organic reactions, and for its potential applications in drug development due to its redox properties and biological activities.[5]

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂NiS₄[4][6][7] |

| Molecular Weight | 355.22 g/mol [3][7] |

| Appearance | Green to dark green crystals or powder[3][4] |

| Melting Point | 259 °C[4][6][8] |

| Boiling Point | 383.2 °C (estimate)[4][6][8] |

| Density | 1.41 g/cm³[1] |

| Solubility | Insoluble in water, soluble in organic solvents like chloroform.[1][6] |

| CAS Number | 14267-17-5[5][6][7] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through a precipitation reaction.[1]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium diethyldithiocarbamate (NaS₂CNEt₂)

-

Deionized water

-

Ethanol (optional, for aqueous-ethanolic media)[5]

-

Chloroform (for purification)[5]

Procedure:

-

Prepare separate aqueous solutions of nickel(II) chloride hexahydrate and sodium diethyldithiocarbamate. A 2:1 molar ratio of the sodium diethyldithiocarbamate ligand to the nickel(II) salt is typically used to ensure complete complexation.[5]

-

Combine the two aqueous solutions. A greenish solid of this compound will precipitate immediately.[1] The reaction is generally carried out at room temperature.[5]

-

Collect the resulting solid product by filtration.[5]

-

For purification, the crude product can be redissolved in a suitable organic solvent, such as chloroform.[5]

-

Any remaining aqueous phase should be discarded.[5]

-

The purified this compound can be recovered from the organic solvent.

Spectroscopic and Structural Characterization

3.2.1. Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction is a definitive method to determine the solid-state structure of this compound. This technique has confirmed the square planar or slightly distorted square planar geometry around the central nickel(II) ion.[1][5]

3.2.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the diethyldithiocarbamate ligand to the nickel ion. A single sharp band in the region of 1010-1029 cm⁻¹ is indicative of the bidentate coordination of the ligand through both sulfur atoms.[9] The thioureide (νC−N) band, typically observed between 1478-1527 cm⁻¹, indicates the partial double bond character of the S₂C–N bond.[9]

3.2.3. UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex. The electronic spectra of nickel(II) dithiocarbamate complexes can help in determining the coordination geometry.[10]

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the organic ligand framework of the complex.[9]

Electrochemical Analysis: Cyclic Voltammetry

The electrochemical behavior of this compound can be investigated using cyclic voltammetry.[9][11] This technique helps in understanding the redox processes of the complex, particularly the Ni(II)/Ni(I) reduction and the Ni(II) to Ni(IV) oxidation.[5][9] The experiments are typically carried out in an organic solvent like acetonitrile or dichloromethane containing a supporting electrolyte such as tetrabutylammonium tetrafluoroborate.[9][11]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization

Caption: Diagram 1: Experimental Workflow for this compound.

Redox Behavior of this compound

Caption: Diagram 2: Redox States of this compound.

Proposed Mechanism of Action in Cancer Cells

Caption: Diagram 3: Inhibition of 26S Proteasome.

Applications in Research and Drug Development

Precursor for Nanomaterial Synthesis

This compound serves as a single-source precursor for the synthesis of nickel sulfide (NiS) and nickel oxide nanoparticles.[5][12] Through thermal decomposition (thermolysis), the complex breaks down to form these nanomaterials.[5] The morphology and crystalline phase of the resulting nanoparticles can be controlled by adjusting the decomposition conditions, such as temperature and atmosphere.[5]

Catalysis

The ability of this compound to facilitate electron transfer processes makes it a promising catalyst in various organic reactions.[5] Its unique redox properties are central to its catalytic activity.[5]

Biological Activity and Drug Development

Dithiocarbamates and their metal complexes have been investigated for a range of biological activities, including as antifungal and antibacterial agents.[10][13] this compound, in particular, has been studied for its effects on cancer cells. Research has shown that related copper and zinc diethyldithiocarbamate complexes are active against the 26S proteasome in breast cancer cells, suggesting a potential mechanism of action.[14][15] While the nickel complex was found to be less active in this specific study, the broader class of dithiocarbamates continues to be of interest in drug discovery.[14] One proposed mechanism of action for some metal dithiocarbamate complexes is the inhibition of the JAMM domain in the 19S regulatory particle of the 26S proteasome.[14][15] Additionally, diethyldithiocarbamate is known to be an effective chemoprotective agent.[9]

References

- 1. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 2. This compound (52610-81-8) for sale [vulcanchem.com]

- 3. americanelements.com [americanelements.com]

- 4. 14267-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 14267-17-5 | Benchchem [benchchem.com]

- 6. Cas 14267-17-5,this compound | lookchem [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. malayajournal.org [malayajournal.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Spectro-electrochemistry of diethyldithiocarbamate complexes of Ni(II), Pd(II) and Pt(II) [open.metu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological activity of some nickel(II) mixed ligands complexes of dithiocarbamate and 1,10-phenanthroline | European Journal of Chemistry [eurjchem.com]

- 14. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Solubility of Nickel Diethyldithiocarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nickel diethyldithiocarbamate [Ni(S₂CNEt₂)₂]. While qualitative solubility information is readily available, this guide focuses on empowering researchers with the methodologies required to determine quantitative solubility data in various organic solvents. This approach is essential for applications in catalysis, materials science, and drug development where precise concentration control is paramount.

Qualitative Solubility Overview

This compound is a coordination complex that is generally soluble in a range of organic solvents.[1] It is known to be soluble in halogenated hydrocarbons such as chloroform and dichloromethane, as well as in polar aprotic solvents like acetone.[2][3] Conversely, the compound is insoluble in water.[4][5][6] This solubility profile is critical for its synthesis, purification, and various applications. For instance, in its synthesis, the crude product can be redissolved in chloroform for purification.[7]

While the literature confirms its use in solutions of pyridine, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and methanol for electrochemical studies, specific quantitative solubility data (e.g., g/L or mol/L at a given temperature) is not extensively reported in publicly available resources. Therefore, experimental determination is necessary to establish precise solubility limits in these and other organic solvents.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Chloroform | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

| Pyridine | 25 | Data to be determined | Data to be determined | e.g., Gravimetric, UV-Vis |

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, two primary experimental methods are recommended: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.[8][9]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the nickel complex.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container with the residue minus the initial mass of the empty container.

-

Solubility (in g/L) is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb light in the ultraviolet-visible range and relies on Beer-Lambert's law.[10][11][12]

Methodology:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The slope of the linear portion of the curve will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant and filter it as described in step 2 of the Gravimetric Method.

-

Carefully dilute a known volume of the filtered, saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration) and the previously determined molar absorptivity to calculate the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility in mol/L.

-

To express the solubility in g/L, multiply the molar solubility by the molar mass of this compound (355.23 g/mol ).

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chempap.org [chempap.org]

- 3. Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies [mdpi.com]

- 4. Cas 14267-17-5,this compound | lookchem [lookchem.com]

- 5. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 6. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 7. This compound | 14267-17-5 | Benchchem [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. sszp.eu [sszp.eu]

- 12. ijpras.com [ijpras.com]

An In-depth Technical Guide to the Crystal Structure of Bis(diethyldithiocarbamato)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of bis(diethyldithiocarbamato)nickel(II), a coordination complex with significant interest in various chemical and materials science applications. The document details the crystallographic parameters, experimental protocols for its synthesis and characterization, and visual representations of its structure and the experimental workflow.

Introduction

Bis(diethyldithiocarbamato)nickel(II), with the chemical formula Ni(S₂CNEt₂)₂, is a well-characterized nickel complex. In this complex, the nickel(II) ion is coordinated to two bidentate diethyldithiocarbamate ligands.[1][2] The resulting structure is a square planar geometry around the central nickel atom, a typical coordination for Ni(II) complexes.[1][2] The complex is known to exist in different crystalline forms, with the β form being a notable polymorph.[3] This guide focuses on the crystallographic details of this β form.

Crystallographic Data

The crystallographic data for the β form of bis(diethyldithiocarbamato)nickel(II) has been determined by single-crystal X-ray diffraction.[3] The key parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀N₂NiS₄ |

| Molecular Weight | 355.25 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₂/n (No. 86) |

| Unit Cell Dimensions | a = 16.244(3) Å, c = 6.327(1) Å |

| Unit Cell Volume | 1669.4(7) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dx) | 1.41 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Final R-value | 0.0321 |

| Final wR-value | 0.0370 |

Data sourced from Khan et al. (1987)[3]

Bond Lengths and Angles

The intramolecular distances and angles provide insight into the coordination environment of the nickel center.

| Bond/Angle | Length (Å) / Angle (°) |

| Ni-S(1) | 2.204(1) |

| Ni-S(2) | 2.192(1) |

| C-S(1) | 1.711(3) |

| C-S(2) | 1.725(3) |

Data sourced from Khan et al. (1987)[3]

Experimental Protocols

The synthesis of the title compound involves the reaction of a nickel(II) salt with sodium diethyldithiocarbamate.[1][3]

-

Preparation of Reactants: Aqueous solutions of a nickel(II) salt (e.g., nickel(II) chloride) and sodium diethyldithiocarbamate are prepared separately.[1][4]

-

Reaction: The aqueous solution of sodium diethyldithiocarbamate is added to the aqueous solution of the nickel(II) salt.[1] A greenish precipitate of bis(diethyldithiocarbamato)nickel(II) forms immediately.[1]

-

Isolation and Crystallization: The β form of the complex was isolated through slow evaporation of a mixed solvent system of tetrahydrofuran (THF), chloroform (CHCl₃), and diethyl ether (Et₂O).[3]

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.[3]

-

Data Collection: A suitable crystal was mounted on a goniometer head. Data were collected at 298 K using Mo Kα radiation.[3] Three standard reflections were measured periodically to monitor crystal decay, and the data were corrected accordingly.[3] Corrections for absorption, Lorentz, and polarization effects were also applied.[3]

-

Structure Solution and Refinement: The structure was solved using direct methods.[3] The positions of the nickel and sulfur atoms were determined initially, followed by the location of the remaining non-hydrogen atoms from difference Fourier maps.[3] The structure was refined anisotropically. Hydrogen atoms were assigned to calculated positions.[3] The refinement converged to final R and wR values of 0.0321 and 0.0370, respectively, for 1105 observed reflections.[3]

Visualizations

The following diagram illustrates the square planar coordination geometry of bis(diethyldithiocarbamato)nickel(II).

Caption: A diagram showing the molecular structure and coordination of bis(diethyldithiocarbamato)nickel(II).

The logical flow from synthesis to structural determination is depicted in the following workflow diagram.

References

The Electrochemical Landscape of Nickel Diethyldithiocarbamate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the electrochemical behavior of nickel diethyldithiocarbamate, Ni(Et₂dtc)₂. It is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, electrochemistry, and drug development who are interested in the redox properties and potential applications of this versatile metal complex. This guide synthesizes key findings on its electrochemical reactivity, details common experimental protocols for its study, and presents visual representations of its reaction pathways and analytical workflows.

Core Electrochemical Behavior

This compound is a square planar Ni(II) complex known for its rich and solvent-dependent electrochemical behavior.[1][2] The complex undergoes both oxidation and reduction processes, making it a subject of interest for applications in areas such as redox flow batteries and as a potential therapeutic agent.[1][3][4]

The oxidation of Ni(Et₂dtc)₂ is particularly noteworthy. Depending on the solvent's coordinating ability, the oxidation from Ni(II) to Ni(IV) can proceed through different pathways.[1] In non-coordinating solvents like dichloromethane, the oxidation occurs in two distinct one-electron steps, with the formation of a Ni(III) intermediate.[1] Conversely, in solvents like acetonitrile and acetone, a direct two-electron oxidation to a Ni(IV) species, specifically [Ni(Et₂dtc)₃]⁺, is observed at a single potential.[1] The electrolysis of Ni(Et₂dtc)₂ in solution can ultimately yield the dimer of the ligand, (Et₂NCS₂)₂, and solvated Ni²⁺ as final products, with the formation of a Ni(III) complex species as an intermediate.[5][6][7]

The reduction of Ni(Et₂dtc)₂ has also been studied, occurring at negative potentials to form [Ni(Et₂dtc)₂]⁻.[6] The overall redox cycle can be complex, involving changes in the coordination geometry of the nickel center.[3]

Influence of Solvent

The solvent environment plays a critical role in dictating the electrochemical pathway of this compound.[1] Highly coordinating solvents, such as pyridine, can stabilize the Ni(III) intermediate by forming adducts like [Ni(Et₂dtc)₂(Py)₂]⁺, thus hindering the direct two-electron oxidation to Ni(IV).[1] In contrast, non-coordinating solvents favor the stepwise oxidation.[1] Solvents with intermediate coordinating abilities, such as DMSO, DMF, and methanol, exhibit electrochemical behavior that is a hybrid of the one-electron and two-electron transfer reactions.[1]

Quantitative Electrochemical Data

The following tables summarize key quantitative data on the electrochemical behavior of this compound and related complexes as reported in the literature. These values are typically referenced against Ag/Ag⁺.

| Complex | Solvent | Oxidation Peak Potential(s) (V vs. Ag/Ag⁺) | Notes | Reference |

| Ni(Et₂dtc)₂ | Acetonitrile | 0.35, 0.80 (irreversible) | - | [5] |

| Ni(Et₂dtc)₂ | Dichloromethane | Two distinguishable 1e⁻ oxidation processes | Oxidation to Ni(IV) | [1] |

| Ni(Et₂dtc)₂ | Acetonitrile | Single potential | 2e⁻ oxidation to Ni(IV) | [1] |

| Ni(Et₂dtc)₂ | Acetone | Single potential | 2e⁻ oxidation to Ni(IV) | [1] |

| [Ni(Et₂dtc)₃]⁻ | Acetonitrile | -0.15 (reversible), 0.35, 0.80 (irreversible) | - | [5] |

| Complex | Solvent | Reduction Peak Potential(s) (V vs. Ag/Ag⁺) | Notes | Reference |

| Ni(R₂dtc)₂ | - | -1.2 to -1.5 | One-electron reduction | [6] |

| Ni(II)/Ni(I) | CH₃CN | Shift upon anion addition | Used for anion sensing | [8] |

Experimental Protocols

The investigation of the electrochemical behavior of this compound typically employs techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and constant potential electrolysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to probe the redox behavior of Ni(Et₂dtc)₂. A typical experimental setup and procedure are as follows:

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺ or SCE), and a counter electrode (e.g., platinum wire).

Electrolyte Solution: The this compound complex is dissolved in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, (n-Bu)₄NBF₄) to ensure sufficient conductivity.

Procedure:

-

The electrochemical cell is assembled and purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

The resulting current is measured as a function of the applied potential.

-

The scan rate (V/s) can be varied to investigate the kinetics of the electron transfer processes.

The resulting cyclic voltammogram provides information on the redox potentials, the reversibility of the electrochemical reactions, and the number of electrons transferred.

Visualizing Electrochemical Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key electrochemical processes and a typical experimental workflow for studying this compound.

References

- 1. Solvent dependent spectroscopic and electrochemical studies of nickel (II) diethyldithiocarbamate - American Chemical Society [acs.digitellinc.com]

- 2. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Study of the Multi-Electron Redox Cycle of Nickel Dithiocarbamate and Dithiolate Complexes for Redox Flow Battery Applications [etd.auburn.edu]

- 4. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectro-electrochemistry of diethyldithiocarbamate complexes of Ni(II), Pd(II) and Pt(II) [open.metu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. malayajournal.org [malayajournal.org]

An In-Depth Technical Guide to the Redox Properties of Bis(N,N-diethyldithiocarbamato)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox properties of the bis(N,N-diethyldithiocarbamato)nickel(II) complex, commonly referred to as Ni(Et2dtc)2. This document details the electrochemical behavior of the complex, including its oxidation and reduction pathways, and presents key quantitative data from electrochemical studies. Detailed experimental protocols for the synthesis of the complex and its analysis by cyclic voltammetry are provided to facilitate reproducibility. Furthermore, this guide includes visualizations of the proposed redox mechanisms to aid in the understanding of the complex's electron transfer processes. This information is of significant value to researchers in coordination chemistry, materials science, and drug development, where dithiocarbamate complexes are of growing interest.

Introduction

The bis(N,N-diethyldithiocarbamato)nickel(II) complex, Ni(Et2dtc)2, is a square planar coordination compound that has garnered significant attention due to its interesting and complex redox behavior. The dithiocarbamate ligand, with its sulfur donor atoms, plays a crucial role in stabilizing various oxidation states of the central nickel atom. Understanding the redox properties of Ni(Et2dtc)2 is essential for its application in various fields, including catalysis, electrochemistry, and as a potential therapeutic agent. This guide aims to provide a detailed technical overview of the core redox characteristics of this complex.

Redox Chemistry of Ni(Et2dtc)2

The redox chemistry of Ni(Et2dtc)2 is characterized by a multi-electron oxidation process and a stepwise reduction. The oxidation and reduction processes are often solvent-dependent, highlighting the role of the coordination environment in the electron transfer mechanism.

Oxidation Pathway

The oxidation of the Ni(II) center in Ni(Et2dtc)2 is a complex process that involves both the metal center and the dithiocarbamate ligands, a phenomenon known as ligand-coupled electron transfer (LCET). In non-coordinating solvents like acetonitrile, Ni(Et2dtc)2 undergoes a two-electron oxidation to a formal Ni(IV) species.[1] This process is believed to proceed through a Ni(III) intermediate.[2][3]

The overall oxidation reaction can be summarized as follows:

3 [NiII(Et2dtc)2] → 2 [NiIV(Et2dtc)3]+ + Ni2+ + 4e-

During this process, a third dithiocarbamate ligand coordinates to the nickel center, resulting in the formation of the more stable tris-complex, [Ni(Et2dtc)3]+.[1] The final products of electrolysis of a Ni(Et2dtc)2 solution are the dimer of the ligand, (Et2dtc)2, and solvated Ni2+ ions.[2][3]

Reduction Pathway

The reduction of the oxidized species, [Ni(Et2dtc)3]+, occurs in a stepwise manner, involving two distinct one-electron reduction steps. The Ni(IV) species is first reduced to a Ni(III) species, which is then further reduced back to the Ni(II) complex.

The reduction pathway is as follows:

[NiIV(Et2dtc)3]+ + e- ⇌ [NiIII(Et2dtc)3]

[NiIII(Et2dtc)3] + e- ⇌ [NiII(Et2dtc)2] + Et2dtc-

The initial Ni(Et2dtc)2 complex can also be directly reduced at very negative potentials to form the Ni(I) species, [Ni(Et2dtc)2]-.[2]

Quantitative Electrochemical Data

The redox potentials of Ni(Et2dtc)2 have been studied using cyclic voltammetry in various non-aqueous solvents. The exact potential values can vary depending on the experimental conditions, such as the solvent, supporting electrolyte, and reference electrode used. The following table summarizes the reported redox potential data for Ni(Et2dtc)2 and related complexes.

| Redox Couple | Potential (V) vs. Ag/Ag+ | Solvent | Supporting Electrolyte | Notes |

| Ni(II) → Ni(III) (irreversible oxidation) | +0.35 to +0.80 | Acetonitrile | (n-Bu)4NBF4 | Data for a similar complex, Ni(S2COEt)2.[4] |

| Ni(II) → Ni(IV) (2e- oxidation) | Not specified | Acetonitrile | Not specified | Occurs at a single potential.[1][5] |

| Ni(II) → Ni(I) (reduction) | -1.2 to -1.5 | Acetone | Not specified | For a range of Ni(R2dtc)2 complexes.[2] |

| [Ni(IV)(Et2dtc)3]+ → [Ni(III)(Et2dtc)3] | Not specified | Acetonitrile | Not specified | Part of a two-step reduction. |

| [Ni(III)(Et2dtc)3] → [Ni(II)(Et2dtc)2] | Not specified | Acetonitrile | Not specified | Part of a two-step reduction. |

Experimental Protocols

Synthesis of Bis(N,N-diethyldithiocarbamato)nickel(II)

This protocol describes a general method for the synthesis of Ni(Et2dtc)2.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Sodium N,N-diethyldithiocarbamate trihydrate (Na(Et2dtc)·3H2O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of nickel(II) chloride hexahydrate.

-

Prepare an aqueous solution of sodium N,N-diethyldithiocarbamate trihydrate.

-

Slowly add the sodium diethyldithiocarbamate solution to the nickel(II) chloride solution with constant stirring.

-

A green precipitate of Ni(Et2dtc)2 will form immediately.[1]

-

Continue stirring the mixture for approximately 30 minutes to ensure complete reaction.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with deionized water followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting green solid in a desiccator under vacuum.

Cyclic Voltammetry of Ni(Et2dtc)2

This protocol outlines the procedure for performing cyclic voltammetry on the synthesized Ni(Et2dtc)2 complex.

Materials and Equipment:

-

Ni(Et2dtc)2 complex

-

Acetonitrile (CH3CN), electrochemical grade

-

Tetrabutylammonium tetrafluoroborate ((n-Bu)4NBF4) or other suitable supporting electrolyte

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/Ag+ or Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Volumetric flasks and pipettes

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., (n-Bu)4NBF4) in acetonitrile.

-

Preparation of the Analyte Solution: Prepare a 1-5 mM solution of the Ni(Et2dtc)2 complex in the electrolyte solution.

-

Electrode Polishing: Polish the working electrode surface according to the manufacturer's instructions to ensure a clean and reproducible surface. Typically, this involves polishing with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[4]

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox events of the Ni(Et2dtc)2 complex (e.g., from -2.0 V to +1.5 V vs. Ag/Ag+).

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

It is recommended to perform multiple scans to check for reproducibility and to investigate the effect of scan rate on the redox processes.

-

Visualization of Redox Pathways

The following diagrams, generated using the DOT language, illustrate the proposed redox mechanisms for the Ni(Et2dtc)2 complex.

Caption: Proposed oxidation pathway of Ni(Et2dtc)2.

Caption: Proposed reduction pathway of the [Ni(IV)(Et2dtc)3]+ complex.

Caption: Experimental workflow for synthesis and electrochemical analysis.

Conclusion

The bis(N,N-diethyldithiocarbamato)nickel(II) complex exhibits rich and complex redox behavior, characterized by a multi-electron oxidation process and a stepwise reduction. The solvent and coordination environment play a critical role in modulating these electron transfer processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this and similar dithiocarbamate complexes. The visualized redox pathways offer a clear conceptual framework for understanding the intricate electron transfer mechanisms. Further research into the redox properties of Ni(Et2dtc)2, particularly in different solvent systems and with modified ligands, will continue to be a fruitful area of investigation with potential applications in catalysis, energy storage, and medicinal chemistry.

References

- 1. Solvent dependent spectroscopic and electrochemical studies of nickel (II) diethyldithiocarbamate - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectro-electrochemistry of diethyldithiocarbamate complexes of Ni(II), Pd(II) and Pt(II) [open.metu.edu.tr]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Magnetic Properties of Square Planar Nickel(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of square planar Nickel(II) complexes, a topic of significant interest in coordination chemistry, materials science, and drug development. The unique electronic configuration of these complexes gives rise to distinct magnetic behaviors, which are explored in detail below. This document outlines the theoretical principles, experimental methodologies for characterization, and a summary of key data.

Introduction: The Electronic Structure of Square Planar Ni(II) Complexes

Nickel(II) is a d⁸ transition metal ion. In a square planar ligand field, the d-orbitals split into four distinct energy levels. The ordering of these orbitals is crucial for understanding the magnetic properties of the complex. The highest energy orbital is the d(x²-y²), which points directly towards the ligands. The d(xy) orbital lies in the plane of the complex but between the ligands. The d(z²) orbital is significantly lower in energy, followed by the degenerate d(xz) and d(yz) orbitals.

This splitting pattern, with a large energy gap between the occupied d-orbitals and the unoccupied d(x²-y²) orbital, is a direct consequence of the strong field ligands that typically induce a square planar geometry.[1][2]

Predominantly Diamagnetic Behavior

In the vast majority of cases, square planar Ni(II) complexes are diamagnetic, meaning they are repelled by a magnetic field. This behavior arises from the d⁸ electronic configuration in a strong ligand field. The eight d-electrons of the Ni(II) ion fill the four lowest energy d-orbitals (d(xz), d(yz), d(z²), and d(xy)), resulting in a spin-paired configuration with no unpaired electrons.[3][4] The large energy gap to the d(x²-y²) orbital prevents the promotion of electrons to this higher energy level, thus maintaining the low-spin, diamagnetic state.[2] A classic example is the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, which is consistently found to be diamagnetic.

dot

Caption: D-orbital splitting in a square planar Ni(II) complex.

Exceptions: Paramagnetic Square Planar Ni(II) Complexes

While diamagnetism is the norm, there are notable exceptions where square planar Ni(II) complexes exhibit paramagnetism, meaning they are attracted to a magnetic field. This typically arises from the presence of one or more unpaired electrons. The origins of this paramagnetism can be attributed to several factors:

-

Ligand-Based Radicals: In some instances, the paramagnetism does not originate from the Ni(II) center itself but from the presence of radical ligands. The nickel ion remains in a low-spin d⁸ configuration, but the unpaired electron(s) on the ligand(s) impart overall paramagnetism to the complex.[1]

-

Distortion from Ideal Geometry: Significant steric hindrance from bulky ligands can force a distortion of the complex from a perfect square planar geometry towards a tetrahedral arrangement. This change in geometry alters the d-orbital splitting pattern, making a high-spin configuration with two unpaired electrons more favorable.[5]

-

Temperature-Dependent Spin Crossover: In some cases, there can be a thermal equilibrium between the diamagnetic (low-spin) and a paramagnetic (high-spin) state. At higher temperatures, the thermal energy can be sufficient to overcome the energy gap and populate the higher energy orbitals, leading to paramagnetism.[6]

Quantitative Data on Magnetic Properties

The magnetic properties of coordination compounds are typically quantified by the magnetic moment (µ), expressed in Bohr magnetons (B.M.). For a spin-only contribution, the magnetic moment can be calculated using the formula:

µ = √[n(n+2)]

where 'n' is the number of unpaired electrons. For a diamagnetic complex (n=0), µ = 0 B.M. For a paramagnetic Ni(II) complex with two unpaired electrons (as in a tetrahedral or some distorted square planar geometries), the spin-only magnetic moment is expected to be approximately 2.83 B.M.[3]

| Complex | Geometry | Magnetic Moment (µeff) in B.M. | Magnetic Behavior | Reference(s) |

| [Ni(CN)₄]²⁻ | Square Planar | 0 | Diamagnetic | [2] |

| Bis(N-methylsalicylaldiminato)nickel(II) | Square Planar | 0 | Diamagnetic | |

| [Ni(salen)] | Square Planar | 0 | Diamagnetic | |

| [Ni(dmg)₂] (dmg = dimethylglyoximato) | Square Planar | 0 | Diamagnetic | |

| [NiL¹·H₂O] (L¹ = a hydrazone ligand) | Square Planar | 1.18 | Paramagnetic | [6] |

| Certain Ni[P(tBu)₂(O)NR]₂ complexes | Planar | Temperature-dependent | Paramagnetic | [5] |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic properties of a compound relies on measuring its magnetic susceptibility. Several experimental techniques are commonly employed for this purpose.

Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.

Methodology:

-

Sample Preparation: The sample is finely ground and packed uniformly into a long, cylindrical Gouy tube.

-

Initial Measurement: The Gouy tube is suspended from a balance, and its mass is measured in the absence of a magnetic field.

-

Magnetic Field Application: The sample is positioned between the poles of an electromagnet such that one end is in the region of maximum field strength and the other end is in a region of negligible field.

-

Final Measurement: The mass of the sample is measured again with the magnetic field turned on.

-

Calculation: A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass. The change in mass is used to calculate the magnetic susceptibility.

Evans Method (NMR Spectroscopy)

The Evans method utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution.

Methodology:

-

Sample Preparation: Two solutions are prepared in a solvent containing a reference compound (e.g., TMS). One solution contains only the solvent and the reference, while the other contains the paramagnetic sample dissolved in the same solvent with the reference.

-

NMR Measurement: A coaxial NMR tube is used, with the reference solution in the inner capillary and the sample solution in the outer tube. The ¹H NMR spectrum is then recorded.

-

Data Analysis: The paramagnetic substance induces a shift in the resonance frequency of the reference compound in the outer tube. The difference in the chemical shift (Δδ) of the reference signal in the two solutions is directly proportional to the magnetic susceptibility of the sample.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used for measuring very weak magnetic fields.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted on the sample rod of the SQUID magnetometer.

-

Measurement Sequence: The sample is moved through a set of superconducting detection coils in the presence of a controlled magnetic field and at a specific temperature.

-

Data Acquisition: The SQUID detects the change in magnetic flux as the sample passes through the coils, which is proportional to the magnetic moment of the sample.

-

Data Analysis: The instrument's software is used to analyze the SQUID's response and calculate the magnetic moment and susceptibility of the sample.

dot

Caption: Experimental workflow for determining magnetic properties.

Conclusion

The magnetic properties of square planar Ni(II) complexes are a direct reflection of their electronic structure. While the vast majority are diamagnetic due to the complete pairing of d-electrons in a strong ligand field, the existence of paramagnetic exceptions provides valuable insights into the subtleties of coordination chemistry, including ligand effects, steric influences, and spin-state equilibria. The accurate determination of these magnetic properties through techniques such as the Gouy method, Evans method, and SQUID magnetometry is essential for the rational design of new materials and therapeutic agents.

References

- 1. Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnetic Moments [wwwchem.uwimona.edu.jm]

- 3. media.neliti.com [media.neliti.com]

- 4. Solved 4. The experimental magnetic moments of following | Chegg.com [chegg.com]

- 5. On the origin of paramagnetism in planar nickel(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. journals.christuniversity.in [journals.christuniversity.in]

An In-depth Technical Guide to the Thermal Decomposition of Nickel Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of nickel diethyldithiocarbamate, [Ni(S₂CN(C₂H₅)₂)₂]. The document details the decomposition pathways, products, and kinetics of this process under various atmospheric conditions. It also includes detailed experimental protocols for the analytical techniques used to study this decomposition, making it a valuable resource for researchers in materials science, chemistry, and drug development.

Introduction

This compound is a metal-organic complex with significant applications in various fields, including as a single-source precursor for the synthesis of nickel sulfide nanoparticles and as a vulcanization accelerator in the rubber industry. Its thermal decomposition is a critical process for these applications, and a thorough understanding of its behavior under heat is essential for controlling the properties of the resulting materials. This guide synthesizes the current knowledge on the thermal decomposition of this compound, presenting it in a clear and accessible format for researchers and professionals.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound is highly dependent on the surrounding atmosphere. The primary pathways and resulting products for inert and oxidizing atmospheres are outlined below.

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

Under an inert atmosphere, the thermal decomposition of this compound primarily yields various phases of nickel sulfide (NiS). The specific phase of nickel sulfide obtained is dependent on the decomposition temperature.[1] The decomposition process is believed to proceed through the formation of intermediate species, including the possibility of a metal thiocyanate, before the final nickel sulfide product is formed.[2][3] In the presence of primary amines, the decomposition can be initiated by an amide-exchange, leading to the formation of isothiocyanate and nickel thiolate intermediates which then aggregate to form nickel sulfide nanoparticles.[4]

The solid-state products identified at different temperatures include:

-

α-NiS (hexagonal) : The major phase produced under a flowing nitrogen atmosphere.[1]

-

β-NiS (millerite) : Formed at 300 °C under a forming gas (H₂/Ar) atmosphere.[1]

-

Ni₉S₈ (godlevskite) : Observed at 325 and 350 °C under a forming gas atmosphere.[1]

-

Ni₃S₂ (heazlewoodite) : Formed at 400 and 450 °C under a forming gas atmosphere.[1]

The volatile organic products from the decomposition of the dithiocarbamate ligands are expected to include carbon disulfide (CS₂) and diethylamine.

dot

Caption: Decomposition pathway in an inert atmosphere.

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition of this compound follows a different pathway, leading to the formation of nickel(II) oxide (NiO) as the primary solid residue.[1] The organic ligands are oxidized to gaseous products such as carbon dioxide (CO₂), sulfur dioxide (SO₂), and nitrogen oxides (NOₓ).

dot

Caption: Decomposition pathway in an oxidizing atmosphere.

Quantitative Data

The thermal decomposition of this compound has been quantified using various thermoanalytical techniques. The following tables summarize the key quantitative data obtained from these studies.

| Parameter | Value (Inert Atmosphere) | Value (Air Atmosphere) | Reference(s) |

| Decomposition Range (°C) | 280 - 410 | 290 - 400 | [1][5] |

| DTG Peak Temperature (°C) | 377 | 360 - 400 | [1][5] |

| Mass Loss (%) | ~75-80 | ~70-75 | [1][3] |

| Final Residue | NiS | NiO | [1][3] |

Table 1: Summary of Thermal Decomposition Data.

| Parameter | Value | Reference |

| Activation Energy (Eₐ) in Air | 88.3 kJ/mol | [4] |

| Order of Reaction in Air | 1 | [5] |

| Entropy of Activation (ΔS#) in Air | -142.8 J/K·mol | [4] |

Table 2: Kinetic Parameters for Decomposition in Air.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Synthesis of this compound

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium diethyldithiocarbamate trihydrate (NaS₂CN(C₂H₅)₂·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M aqueous solution of nickel(II) chloride hexahydrate.

-

Prepare a 0.2 M aqueous solution of sodium diethyldithiocarbamate trihydrate.

-

Slowly add the nickel(II) chloride solution to the sodium diethyldithiocarbamate solution with constant stirring at room temperature. A green precipitate will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol.

-

Dry the resulting green solid in a desiccator under vacuum.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

Procedure:

-

Accurately weigh 5-10 mg of the synthesized this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA-DSC instrument.

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of the desired atmosphere (e.g., nitrogen or dry air) at a flow rate of 50 mL/min.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

dot

Caption: Experimental workflow for TGA-DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is a representative method for the analysis of volatile decomposition products.

Instrumentation:

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature to 500 °C with a rapid heating rate (e.g., 20 °C/ms) and a hold time of 20 seconds.

-

The volatile pyrolysis products are transferred to the GC inlet, which is maintained at 280 °C with a split ratio of 50:1.

-

Separate the pyrolysis products on a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) using helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Use a GC oven temperature program starting at 50 °C (hold for 2 min), then ramp to 300 °C at 10 °C/min (hold for 5 min).

-

Detect the separated compounds using a mass spectrometer scanning from m/z 35 to 550.

-

Identify the volatile products by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. The decomposition pathway and final products are highly dependent on the atmospheric conditions, yielding nickel sulfides in inert atmospheres and nickel oxide in the presence of air. The quantitative data and detailed experimental protocols presented herein offer a valuable resource for researchers working with this compound, enabling a better understanding and control of its thermal decomposition for various applications. Further research focusing on the detailed analysis of volatile organic decomposition products under inert conditions would provide a more complete picture of the decomposition mechanism.

References

electronic structure of Ni(S2CNEt2)2

An In-depth Technical Guide on the Electronic Structure of Bis(N,N-diethyldithiocarbamato)nickel(II)

For Researchers, Scientists, and Drug Development Professionals